molecular formula C10H13ClN2 B3010334 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride CAS No. 2059975-79-8

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride

Cat. No.: B3010334
CAS No.: 2059975-79-8
M. Wt: 196.68
InChI Key: CJXSGNONOUVVCZ-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is a derivative of benzonitrile and contains a methylaminoethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride typically involves the reaction of 3-bromobenzonitrile with N-methyl-1,2-ethanediamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a precursor for the development of pharmaceutical drugs.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Amino)ethyl]benzonitrile hydrochloride
  • 3-[2-(Dimethylamino)ethyl]benzonitrile hydrochloride
  • 3-[2-(Ethylamino)ethyl]benzonitrile hydrochloride

Uniqueness

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is unique due to its specific methylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where similar compounds may not be as effective.

Properties

IUPAC Name

3-[2-(methylamino)ethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-6-5-9-3-2-4-10(7-9)8-11;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXSGNONOUVVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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